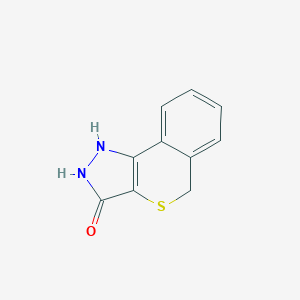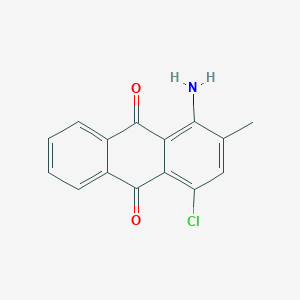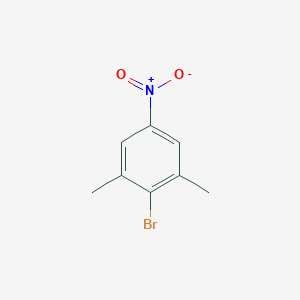
2-Bromo-1,3-dimethyl-5-nitrobenzene
Übersicht
Beschreibung
2-Bromo-1,3-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.05900 .
Synthesis Analysis
The synthesis of 2-Bromo-1,3-dimethyl-5-nitrobenzene can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used to prepare nitro compounds .Molecular Structure Analysis
The molecular structure of 2-Bromo-1,3-dimethyl-5-nitrobenzene consists of a benzene ring substituted with bromo, nitro, and methyl groups . The exact mass is 228.97400 .Chemical Reactions Analysis
The chemical reactions of 2-Bromo-1,3-dimethyl-5-nitrobenzene are likely to follow the general reactions of nitro compounds and bromobenzenes. Nitro compounds can undergo various reactions, including reduction to amines, and participate in electrophilic aromatic substitution reactions . Bromobenzenes can undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
2-Bromo-1,3-dimethyl-5-nitrobenzene has a density of 1.533 g/cm3 . It has a boiling point of 301.5ºC at 760 mmHg . The flash point is 136.2ºC .Wissenschaftliche Forschungsanwendungen
Reactivity in Ionic Liquids
The reactivity of radical anions like 1-bromo-4-nitrobenzene in room temperature ionic liquids has been studied, showing distinct behavior compared to conventional non-aqueous solvents. This suggests that ionic solvents might enhance the reactivity of these radical anions, potentially through stabilization of charged products (Ernst et al., 2013).
Role in Nucleophilic Aromatic Substitution
2-Bromo-1,3-dimethyl-5-nitrobenzene and similar compounds have been investigated in reactions with sodium borohydride. This process leads to the formation of nitrobenzene and involves the formation of hydride Meisenheimer adducts as intermediates, highlighting a pathway for nucleophilic aromatic substitution by hydrogen (Gold et al., 1980).
Synthesis of Phenothiazines
Phenothiazines, which have a broad spectrum of pharmacological activities, have been synthesized using compounds like 2-bromo-1,3-dimethyl-5-nitrobenzene through Smiles rearrangement (Sharma et al., 2002).
Electron Paramagnetic Resonance Studies
The electron paramagnetic resonance (EPR) spectra of halonitrobenzene anion radicals, including compounds similar to 2-Bromo-1,3-dimethyl-5-nitrobenzene, have been analyzed, providing insights into their electronic structure and reactivity (Kitagawa et al., 1963).
Decomposition Studies
The electrochemical reduction and subsequent decomposition of halonitrobenzene anion radicals, which are structurally related to 2-Bromo-1,3-dimethyl-5-nitrobenzene, have been studied, contributing to the understanding of their stability and reactivity (Lawless & Hawley, 1969).
Photoelectrochemical Reduction
Investigations into the photoelectrochemical reduction of p-bromo-nitrobenzene, a compound structurally similar to 2-Bromo-1,3-dimethyl-5-nitrobenzene, have provided insights into the mechanisms of electron transfer processes under light irradiation (Compton & Dryfe, 1994).
Electrophilic Bromination
Studies on the electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III) demonstrate the ability to form brominated products efficiently, which can be relevant to the derivatives of 2-Bromo-1,3-dimethyl-5-nitrobenzene (Sobolev et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-1,3-dimethyl-5-nitrobenzene is the benzene ring . The benzene ring is a part of many organic compounds and plays a crucial role in various chemical reactions due to its stability and aromaticity .
Mode of Action
The compound interacts with its target through a process known as Electrophilic Aromatic Substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to interact with the benzene ring while maintaining the ring’s aromaticity .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-1,3-dimethyl-5-nitrobenzene are primarily those involving the benzene ring. The compound’s interaction with the benzene ring can lead to the formation of new compounds through electrophilic aromatic substitution . The downstream effects of these reactions can vary widely depending on the specific compounds and conditions involved.
Pharmacokinetics
These factors could affect its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-Bromo-1,3-dimethyl-5-nitrobenzene’s action would depend on the specific context of its use. In general, the compound’s interaction with the benzene ring could lead to the formation of new compounds with potentially diverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1,3-dimethyl-5-nitrobenzene. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions it undergoes . For instance, the compound should be stored in a dark place, sealed in dry, and at room temperature to maintain its stability .
Eigenschaften
IUPAC Name |
2-bromo-1,3-dimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIUQZPRHOZKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427418 | |
| Record name | 2-bromo-1,3-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-dimethyl-5-nitrobenzene | |
CAS RN |
53906-84-6 | |
| Record name | 2-bromo-1,3-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

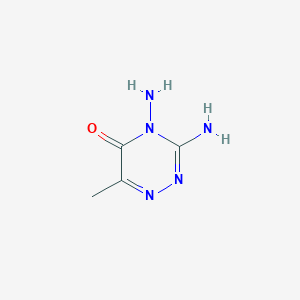
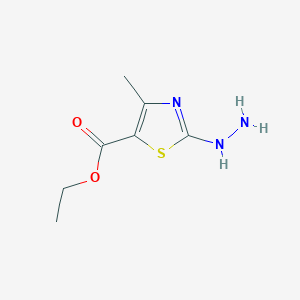

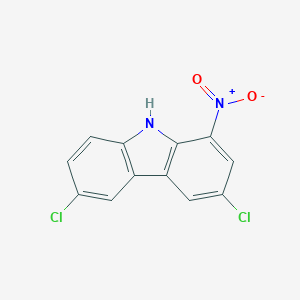


![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)
![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
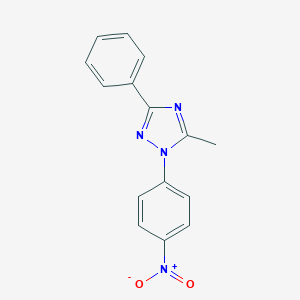
![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)

